![molecular formula C19H27NO5 B2837322 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid CAS No. 1192189-52-8](/img/structure/B2837322.png)
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid
Overview
Description
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid is a chemical compound with the CAS Number: 1192189-52-8. It has a molecular weight of 349.43 . The IUPAC name for this compound is 4-((benzyloxy)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that boronic acids and their derivatives are often used in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.43 .Scientific Research Applications
Synthesis and Application in Drug Discovery:
- A study by Wang Qian-y (2015) in "Fine Chemical Intermediates" demonstrates the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile. This synthesis is significant for the development of novel compounds with potential applications in drug discovery (Wang Qian-y, 2015).
Peptide Synthesis and Modification
2. In the field of peptide synthesis, Alegret et al. (2007) in "The Journal of Organic Chemistry" describe an asymmetric synthesis method for preparing trans-methylpipecolic acids, involving steps such as Sharpless epoxidation and ring-closing metathesis. This method is crucial for constructing the piperidine ring in peptides (Alegret, Santacana, & Riera, 2007).
- McCafferty et al. (1995) in "Tetrahedron" synthesized redox-active amino acids for incorporation into peptide assemblies. This synthesis involves coupling the side chain e-amino group of Boc-l-lysine methyl ester with various redox moieties. This approach is used for studying photoinitiated electron or energy transfer in peptides (McCafferty et al., 1995).
Molecular Structure and Spectroscopic Analysis
4. Janani et al. (2020) in "Journal of Molecular Structure" conducted a study on 1-Benzyl-4-(N-Boc-amino)piperidine. They characterized its structure using spectroscopic techniques and analyzed its molecular properties like HOMO-LUMO bandgap and electron excitation analysis. This study provides insights into the structural and electronic properties of compounds related to 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid (Janani et al., 2020).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRNPINVMULUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)
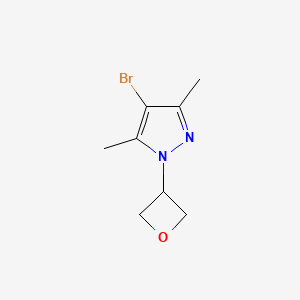
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)
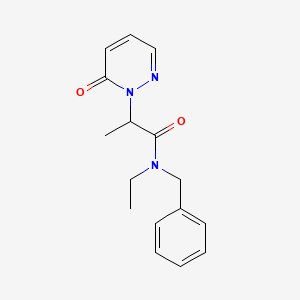
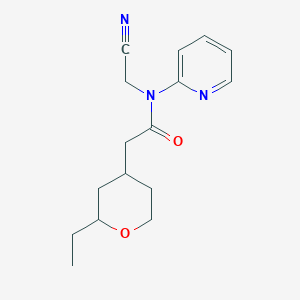
![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)
![N-[(1-Methylcyclopropyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2837251.png)
![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)
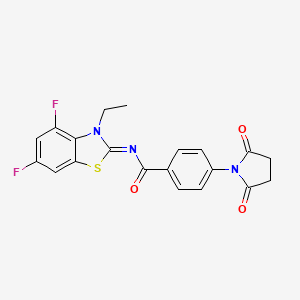
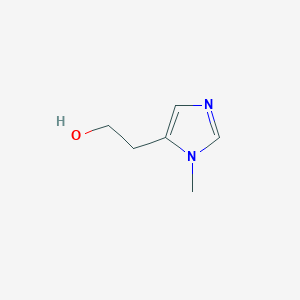
![5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2837258.png)
![N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2837259.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837262.png)